(5S)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide is a chemical compound with a unique structure that includes a bromomethyl group attached to a pyrrolo[1,2-a]imidazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide typically involves the bromination of a precursor compound. One common method is the bromination of 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce aldehydes, ketones, or carboxylic acids.
Scientific Research Applications
(5S)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5S)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of enzyme activity or the inhibition of specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (5S)-5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrochloride
- (5S)-5-(iodomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole iodide
- (5S)-5-(methyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole
Uniqueness
(5S)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and chemical properties compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and its interactions with other molecules, making it a valuable tool in various chemical and biological studies.
Properties
Molecular Formula |
C7H10Br2N2 |
---|---|
Molecular Weight |
281.98 g/mol |
IUPAC Name |
(5S)-5-(bromomethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole;hydrobromide |
InChI |
InChI=1S/C7H9BrN2.BrH/c8-5-6-1-2-7-9-3-4-10(6)7;/h3-4,6H,1-2,5H2;1H/t6-;/m0./s1 |
InChI Key |
HOHQKIKYFWKSNC-RGMNGODLSA-N |
Isomeric SMILES |
C1CC2=NC=CN2[C@@H]1CBr.Br |
Canonical SMILES |
C1CC2=NC=CN2C1CBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.